
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene
Vue d'ensemble
Description
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is a highly fluorinated organic compound. It is a member of the perfluoroalkenes, which are characterized by the presence of multiple fluorine atoms attached to a carbon chain. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Applications De Recherche Scientifique
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying fluorinated materials.
Biology: The compound’s hydrophobicity makes it useful in the study of membrane proteins and lipid bilayers.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: The compound is used in the production of fluoropolymers, surfactants, and lubricants.
Méthodes De Préparation
The synthesis of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene typically involves the fluorination of octene derivatives. One common method is the electrochemical fluorination (ECF) process, where octene is subjected to fluorine gas in the presence of an electrolyte solution. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound. Industrial production methods may also involve the use of fluorinating agents such as cobalt trifluoride or antimony pentafluoride under controlled conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like lithium aluminum hydride or sodium borohydride.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents like hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield partially fluorinated derivatives, while addition reactions can produce fully saturated compounds.
Mécanisme D'action
The mechanism of action of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene is primarily based on its chemical inertness and stability. The fluorine atoms create a strong electron-withdrawing effect, making the compound resistant to chemical reactions. This property allows it to act as a protective barrier in various applications, such as coatings and lubricants. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooct-1-ene can be compared with other perfluoroalkenes, such as:
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluorohept-1-ene: Similar in structure but with one less carbon atom, leading to slightly different physical properties.
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluorooctane: Fully saturated version of the compound, lacking the double bond, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of high fluorine content and the presence of a double bond, which provides a balance between stability and reactivity, making it versatile for various applications.
Propriétés
IUPAC Name |
1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDDYNPOMOFBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895291 | |
| Record name | 1-(1,2-Difluoroethenyl)perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7621-51-4 | |
| Record name | 1-(1,2-Difluoroethenyl)perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


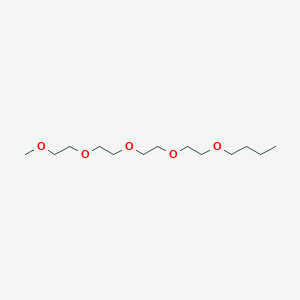
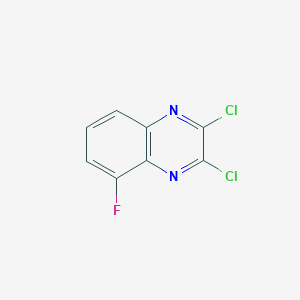
![5,7-Dimethoxybenzo[d]thiazol-2-amine](/img/structure/B3153553.png)
![1-Oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3153561.png)
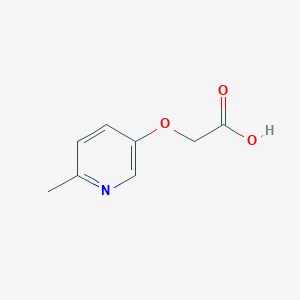

![7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3153611.png)
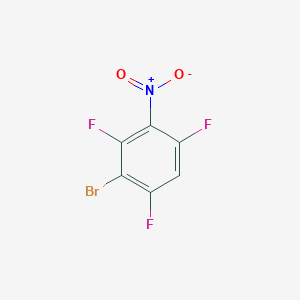
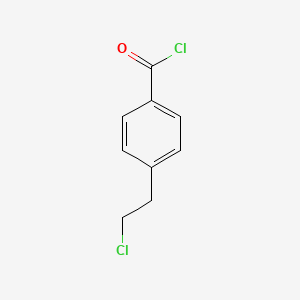

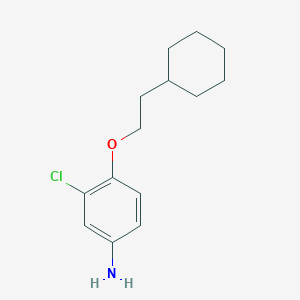
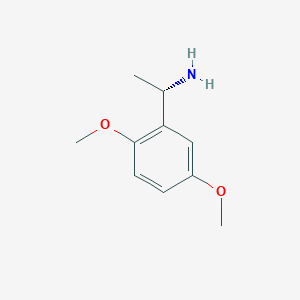

![[1-(1-Adamantylmethyl)propyl]amine hydrochloride](/img/structure/B3153659.png)
